N-(4-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with chlorophenyl and hydroxy-methoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the hydroxy-methoxyphenyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the pyrazoloquinazoline core can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazoline derivatives These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C26H25ClN4O4 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4/c1-26(2)11-18-22(20(33)12-26)23(14-4-9-19(32)21(10-14)35-3)31-24(30-18)17(13-28-31)25(34)29-16-7-5-15(27)6-8-16/h4-10,13,23,30,32H,11-12H2,1-3H3,(H,29,34) |
InChI Key |
SIGWTEVDKGSNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)Cl)N2)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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